molecular formula C31H27NO8S B12468684 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Cat. No.: B12468684
M. Wt: 573.6 g/mol
InChI Key: XJEBCIZQKCWQBK-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group substituted with a methylbenzenesulfonyl group and a phenoxyphenyl carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the phenyl and phenoxyphenyl carbamoyl groups, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, phenols, and carbamoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H27NO8S

Molecular Weight

573.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate

InChI

InChI=1S/C31H27NO8S/c1-22-7-17-28(18-8-22)41(36,37)40-27-13-9-23(10-14-27)29(33)21-38-31(35)20-19-30(34)32-24-11-15-26(16-12-24)39-25-5-3-2-4-6-25/h2-18H,19-21H2,1H3,(H,32,34)

InChI Key

XJEBCIZQKCWQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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